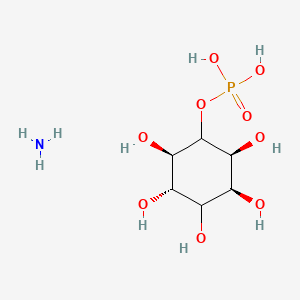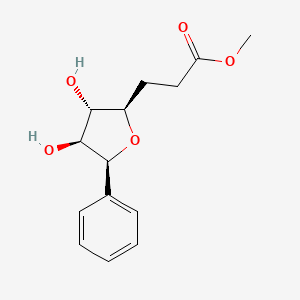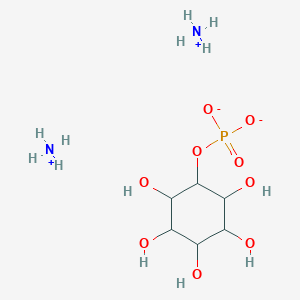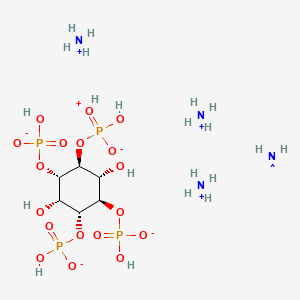
D-myo-Inositol-4-phosphate (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol-4-phosphate (ammonium salt): is a member of the inositol phosphate molecular family, which plays critical roles as small, soluble second messengers in the transmission of cellular signals . This compound is particularly significant in cellular signaling pathways, where it is involved in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-myo-Inositol-4-phosphate (ammonium salt) can be synthesized through the dephosphorylation of D-myo-Inositol-1,4-bisphosphate by inositol polyphosphate 1-phosphatase . The reaction conditions typically involve aqueous solutions and controlled pH levels to ensure the stability of the phosphate groups .
Industrial Production Methods: Industrial production of D-myo-Inositol-4-phosphate (ammonium salt) involves large-scale synthesis using similar dephosphorylation methods. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: D-myo-Inositol-4-phosphate (ammonium salt) primarily undergoes dephosphorylation reactions. It can be dephosphorylated to inositol by inositol monophosphatase .
Common Reagents and Conditions: The common reagents used in these reactions include inositol polyphosphate 1-phosphatase and inositol monophosphatase. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to maintain the integrity of the phosphate groups .
Major Products: The major products formed from these reactions include inositol and other inositol phosphates, depending on the specific reaction conditions and enzymes used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-myo-Inositol-4-phosphate (ammonium salt) is used as a reagent in the study of inositol phosphate metabolism and signaling pathways .
Biology: In biological research, this compound is crucial for studying cellular signaling mechanisms, particularly those involving calcium release and signal transduction .
Medicine: In medicine, D-myo-Inositol-4-phosphate (ammonium salt) is investigated for its potential therapeutic applications in diseases related to cellular signaling dysfunctions .
Industry: In the industrial sector, this compound is used in the production of various biochemical reagents and as a component in research kits for studying cellular signaling pathways .
Wirkmechanismus
D-myo-Inositol-4-phosphate (ammonium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. Upon cellular stimulation, phosphoinositide kinases phosphorylate phosphatidylinositol lipids at the 4-position of the inositol ring, generating D-myo-Inositol-4-phosphate . This compound then regulates the recruitment and activation of various effector proteins, including PH domain-containing proteins and protein kinases, to specific subcellular compartments, thereby modulating their function and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- D-myo-Inositol-1,4,5-trisphosphate
- D-myo-Inositol-1,3,4,5-tetraphosphate
- D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate
Comparison: D-myo-Inositol-4-phosphate (ammonium salt) is unique in its specific role as a second messenger in cellular signaling pathways. While other inositol phosphates like D-myo-Inositol-1,4,5-trisphosphate and D-myo-Inositol-1,3,4,5-tetraphosphate also play roles in signaling, D-myo-Inositol-4-phosphate is distinct in its specific interactions with certain effector proteins and its regulation of calcium release .
Eigenschaften
Molekularformel |
C6H16NO9P |
|---|---|
Molekulargewicht |
277.17 g/mol |
IUPAC-Name |
azane;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 |
InChI-Schlüssel |
REMBBOONLXQKLK-GEXMZCQLSA-N |
Isomerische SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O.N |
Kanonische SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766842.png)




![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)




![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)

